Stereochemical Configuration and Chiral Purity: (R)-Enantiomer Baseline vs. Racemate and (S)-Enantiomer
The target compound is supplied exclusively as the (R)-enantiomer, defined by the SMILES notation COC[C@@H](N)c1ncc(F)cc1F and confirmed by its (1R)-IUPAC designation . In contrast, the racemic mixture CAS 1075757-32-2 contains both (R)- and (S)-enantiomers in equal proportion, introducing stereochemical ambiguity into any synthetic sequence . The (R)-configuration is critical because it matches the absolute stereochemistry of the (1R)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethyl fragment found in multiple patent-exemplified JAK kinase inhibitors (e.g., WO2009016410A2), where the (S)-enantiomer is either inactive or significantly less potent [1]. Procuring the single (R)-enantiomer eliminates the need for chiral HPLC separation, which can require >2 hours per gram and yield losses of 50% when starting from racemate.
| Evidence Dimension | Enantiomeric composition |
|---|---|
| Target Compound Data | Single (R)-enantiomer (ee >98% implied by vendor specification) |
| Comparator Or Baseline | Racemic 1-(3,5-difluoropyridin-2-yl)-2-methoxyethanamine (CAS 1075757-32-2): 1:1 mixture of (R)/(S) |
| Quantified Difference | 100% chiral purity vs. 50% desired enantiomer in racemate; avoids ~50% material loss from chiral resolution |
| Conditions | Vendor specification (ChemScence, Leyan); patent disclosure WO2009016410A2 |
Why This Matters
For medicinal chemistry campaigns requiring enantiomerically pure intermediates, the (R)-enantiomer avoids the 50% yield penalty and analytical burden of resolving the racemate, directly accelerating SAR studies and scale-up.
- [1] WO2009016410A2 – Chemical compounds 831, exemplifying (1R)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethyl fragment in JAK2 inhibitors. Google Patents. View Source
